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Aanat-IN-1

Cat. No.: B12387241
M. Wt: 518.6 g/mol
InChI Key: RQYKFUOVFMVXSF-VHXPQNKSSA-N
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Description

Overview of Arylalkylamine N-acetyltransferase (AANAT) as a GCN5 N-acetyltransferase (GNAT) Superfamily Member

AANAT belongs to the GCN5-related N-acetyltransferase (GNAT) superfamily, a large and diverse group of enzymes found across all domains of life. wikipedia.orgfrontiersin.orgmdpi.com These enzymes are characterized by a conserved structural fold and catalyze the transfer of an acetyl group from acetyl-CoA to various substrates. wikipedia.orgmdpi.com AANAT is an acetyl-CoA-dependent enzyme that specifically catalyzes the transfer of an acetyl group to arylalkylamines, such as serotonin (B10506) and dopamine (B1211576). frontiersin.org The GNAT superfamily includes a wide range of enzymes with diverse functions, including histone acetyltransferases and glucosamine-6-phosphate N-acetyltransferase. wikipedia.orgmdpi.com Despite the variety in substrate specificity, GNAT superfamily members share a conserved protein topology and a similar mode of acetyl-CoA binding. mdpi.com

Role of AANAT in Melatonin (B1676174) Biosynthesis and Circadian Rhythm Regulation

AANAT plays a crucial role in the synthesis of melatonin, a neurohormone that acts as a key component of the endogenous circadian clock and calendar in vertebrates. frontiersin.orgiopan.pl Melatonin is synthesized primarily in the pineal gland and the retina, with its production exhibiting a clear daily rhythm. iopan.pltaylorandfrancis.com

Melatonin biosynthesis from the precursor tryptophan involves a sequence of enzymatic reactions. frontiersin.orgtaylorandfrancis.comwikipedia.org Tryptophan is first hydroxylated to 5-hydroxytryptophan, which is then decarboxylated to serotonin. frontiersin.orgtaylorandfrancis.comwikipedia.org AANAT catalyzes the third step, acetylating serotonin to N-acetylserotonin (NAS). frontiersin.orgtaylorandfrancis.com This makes AANAT the penultimate enzyme in the melatonin synthesis pathway, preceding the final methylation of NAS to melatonin by acetylserotonin O-methyltransferase (ASMT), also known as hydroxyindole-O-methyltransferase (HIOMT). frontiersin.orgmdpi.comoup.com

The rhythmic production of melatonin, with high levels at night and low levels during the day, is primarily driven by the regulated activity of AANAT. wikipedia.orgoup.comuniprot.orgmdpi.com While ASMT activity is relatively stable, the large nocturnal increase in AANAT activity is responsible for the daily rhythm in melatonin secretion. frontiersin.orgmdpi.comoup.com This has led to AANAT being referred to as the "melatonin rhythm-generating enzyme" or "timezyme". frontiersin.orgfrontiersin.orgpnas.org The increase in AANAT activity at night leads to increased production of N-acetylserotonin, which is then readily converted to melatonin. oup.com

AANAT activity and expression are tightly regulated by the endogenous circadian clock and environmental light signals. wikipedia.orgtaylorandfrancis.comuniprot.orgnih.govoup.com In mammals, the master circadian clock located in the hypothalamic suprachiasmatic nucleus (SCN) synchronizes circadian rhythms and regulates pineal melatonin biosynthesis. taylorandfrancis.commdpi.comoup.com Light information from the retina is transmitted to the SCN, which in turn signals the pineal gland. taylorandfrancis.comwikipedia.org

At night, noradrenergic stimulation from the SCN leads to an increase in intracellular cAMP levels in pinealocytes. oup.comnih.govrsc.org This increase in cAMP activates protein kinase A (PKA), which phosphorylates AANAT. oup.comnih.govpnas.org Phosphorylation of AANAT promotes its interaction with 14-3-3 proteins, protecting the enzyme from proteasomal degradation and enhancing its activity. nih.govpnas.org In some species, cAMP also stimulates the transcription of the Aanat gene, leading to increased mRNA levels. oup.comoup.comnih.gov

Conversely, light exposure during the night rapidly decreases cAMP levels, leading to dephosphorylation and degradation of AANAT, resulting in a rapid reduction in melatonin synthesis. oup.comnih.govrsc.org In the retina, AANAT transcription is also regulated by a local circadian clock, which can be independent of the SCN in non-mammalian vertebrates. taylorandfrancis.comnih.govresearchgate.net Retinal AANAT activity is also influenced by light and dopamine. nih.govresearchgate.net

AANAT Isoforms and Their Differential Functions Across Species

The evolution of AANAT has resulted in different isoforms with varied distributions and potential functions across species. frontiersin.orgfrontiersin.orgresearchgate.net

In vertebrates, AANATs are broadly classified into vertebrate (VT) AANAT and non-vertebrate (NV) AANAT subfamilies. frontiersin.orgfrontiersin.org VT-AANAT is found in vertebrates, while NV-AANAT is present in non-vertebrate species, including some lower plants and bacteria. frontiersin.orgfrontiersin.org It is believed that VT-AANAT evolved from ancestral NV-AANAT. frontiersin.org

Due to genome duplication events during vertebrate evolution, some vertebrate lineages possess multiple aanat genes. frontiersin.orgresearchgate.netfrontiersin.orgnih.gov While most groups of vertebrates have a single aanat gene, fish exhibit a greater diversity, possessing two or even three aanat genes, namely aanat1 and aanat2, and in some cases, aanat1a and aanat1b. frontiersin.orgresearchgate.netfrontiersin.orgresearchgate.netnih.gov

The duplication leading to aanat1 and aanat2 is thought to have occurred before the divergence of Actinopterygii (ray-finned fish) and Sarcopterygii (tetrapods, lobe-finned fish, and lungfish). researchgate.netnih.gov In tetrapods, only one duplicate was retained, while fish often retained both. frontiersin.orgresearchgate.netfrontiersin.org Further duplications, such as the teleost-specific genome duplication, have contributed to the diversity of aanat genes in fish. frontiersin.orgresearchgate.netnih.gov

AANAT1 and AANAT2 isoforms often show differential expression patterns and potential functional specializations. iopan.plresearchgate.netfrontiersin.org AANAT2 is typically expressed specifically in the pineal gland, while AANAT1 is more commonly found in the retina and other brain areas. iopan.plresearchgate.netfrontiersin.org While AANAT2 is generally accepted as a key enzyme for rhythmic melatonin synthesis in fish pineal, the role of AANAT1 in the retina can be more complex, potentially involving detoxification in addition to melatonin synthesis in some species. iopan.plconicet.gov.ar The functional differences between these paralogs likely arose through subfunctionalization or functional refinement following gene duplication events. researchgate.net

Table 1: Overview of AANAT Characteristics

FeatureDescription
SuperfamilyGCN5-related N-acetyltransferase (GNAT) wikipedia.orgfrontiersin.orgmdpi.com
Enzyme Commission No.EC 2.3.1.87 wikipedia.org
SubstratesArylalkylamines, primarily serotonin and dopamine frontiersin.org
Product (in melatonin pathway)N-acetylserotonin frontiersin.orgtaylorandfrancis.com
Key RoleRate-limiting enzyme in melatonin biosynthesis, controls night/day rhythm frontiersin.orgmdpi.comoup.com
RegulationEndogenous circadian clock, light signals, cAMP, PKA, 14-3-3 proteins, proteasomal degradation oup.comnih.govnih.govrsc.orgpnas.org
Vertebrate IsoformsAANAT1 and AANAT2 (in some lineages, e.g., fish), single AANAT in most tetrapods frontiersin.orgresearchgate.netfrontiersin.org
Primary LocationPineal gland and retina in vertebrates frontiersin.orgpnas.orgconicet.gov.ar

Tissue-Specific Expression and Substrate Preferences

AANAT exhibits distinct tissue-specific expression patterns across different species, reflecting its diverse physiological roles. In vertebrates, AANAT is predominantly found in the pineal gland and the retina, both of which are photosensitive tissues. nih.govnih.govtanlab.orgnih.gov High levels of AANAT in the pineal gland are central to the rhythmic production of melatonin, where it catalyzes the N-acetylation of serotonin to N-acetylserotonin, a precursor to melatonin. nih.govnih.govtanlab.org

Expression is also observed in the retina, where melatonin is thought to play paracrine roles. libretexts.org Retinal AANAT may have functions beyond melatonin synthesis, potentially contributing to the control of dopamine levels through acetylation or participating in detoxification processes by acting on a broad range of arylalkylamines. nih.gov Low levels of AANAT mRNA have also been detected in several brain regions and the pituitary gland, suggesting potential roles in modulating serotonin-dependent behaviors and pituitary function. tanlab.org In fish, multiple AANAT paralogs exist, such as AANAT1a and AANAT2, which display different tissue expression patterns and substrate preferences. AANAT1a is primarily expressed in the retina and brain and acetylates both indolethylamines and phenylethylamines, similar to mammalian and avian AANATs. nih.gov In contrast, AANAT2 is mainly expressed in the pineal gland and preferentially acetylates indolethylamines, particularly serotonin. nih.gov The differing kinetic characteristics and substrate preferences of these paralogs in fish are thought to reflect evolutionary adaptations to different functional demands. nih.gov

AANAT enzymes selectively acetylate arylalkylamines, including indolethylamines (such as serotonin and tryptamine) and phenylethylamines (such as phenethylamine (B48288) and tyramine). nih.govnih.gov The catalytic efficiency for these substrates can vary depending on the specific AANAT isoform and organism. The enzyme follows an ordered BiBi ternary complex mechanism, where the binding of AcCoA precedes the binding of the amine substrate. nih.gov

Evolution of AANAT Across Different Organisms

The evolution of the AANAT family is complex, with homologs found across a wide range of organisms, including vertebrates, invertebrates, fungi, and bacteria. nih.govnih.gov AANAT belongs to the GCN5-related N-acetyltransferase (GNAT) superfamily, members of which share a conserved AcCoA binding domain. nih.govnih.gov

Based on sequence similarity and structural features, AANATs are broadly classified into vertebrate (VT-AANAT) and non-vertebrate (NV-AANAT) types. libretexts.org VT-AANATs, found in vertebrates, possess characteristic structural features and regulatory sequences not present in NV-AANATs. libretexts.org VT-AANAT is primarily localized to the pineal gland and retina in vertebrates. Phylogenetic analysis suggests that VT-AANAT evolved from a non-vertebrate form after the split between cephalochordates and vertebrates over 500 million years ago, potentially through gene duplication and rapid neofunctionalization. libretexts.org

NV-AANATs are found in the genomes of most fungi, many unicellular eukaryotes, and various bacteria. These non-vertebrate forms are thought to primarily serve a detoxification function through the acetylation of a broad range of arylalkylamines and polyamines. Homologs have been identified in organisms such as the cephalochordate amphioxus, primitive metazoans like Trichoplax, segmented worms, and mollusks. Fungal AANAT homologs, for instance, have been detected in different fungal lineages. The presence of AANAT homologs in Gram-positive bacteria also indicates an ancient origin for this enzyme family. The structural differences between vertebrate and non-vertebrate AANATs, such as the presence of specific histidine groups in vertebrate forms, may contribute to their differing substrate specificities and catalytic efficiencies.

Overview of AANAT Inhibition as a Research Strategy

Given the pivotal role of AANAT in melatonin biosynthesis and its involvement in regulating circadian rhythms, the modulation of AANAT activity through inhibition has become a significant research strategy. Inhibiting AANAT can reduce melatonin production, providing a tool to investigate the physiological roles of melatonin and explore potential therapeutic applications for conditions linked to altered melatonin levels, such as seasonal affective disorder (SAD) or certain sleep and mood disorders.

Research efforts have focused on developing potent, specific, and cell-permeable AANAT inhibitors. Various strategies have been employed in inhibitor design, often guided by the enzyme's kinetic mechanism and structural information. One approach involves the development of bisubstrate analog inhibitors that mimic the transient ternary complex formed during the acetylation reaction. tanlab.org These compounds, which often link an arylalkylamine analog to a coenzyme A analog, can exhibit high potency and selectivity for AANAT. tanlab.org For example, a bisubstrate inhibitor mimicking the Coenzyme A-S-acetyltryptamine complex has been reported as a highly potent and selective AANAT inhibitor with a Ki of 90 nM in vitro.

Another strategy involves virtual screening and high-throughput docking to identify novel chemical scaffolds that can bind to the AANAT active site. This approach has led to the identification of compound classes, such as those containing a rhodanine (B49660) scaffold, that act as competitive inhibitors against acetyl-CoA.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C27H19FN2O4S2 B12387241 Aanat-IN-1

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C27H19FN2O4S2

Molecular Weight

518.6 g/mol

IUPAC Name

2-[4-[[(5Z)-5-[1-[(4-fluorophenyl)methyl]-2-oxoindol-3-ylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]methyl]phenyl]acetic acid

InChI

InChI=1S/C27H19FN2O4S2/c28-19-11-9-18(10-12-19)14-29-21-4-2-1-3-20(21)23(25(29)33)24-26(34)30(27(35)36-24)15-17-7-5-16(6-8-17)13-22(31)32/h1-12H,13-15H2,(H,31,32)/b24-23-

InChI Key

RQYKFUOVFMVXSF-VHXPQNKSSA-N

Isomeric SMILES

C1=CC=C2C(=C1)/C(=C/3\C(=O)N(C(=S)S3)CC4=CC=C(C=C4)CC(=O)O)/C(=O)N2CC5=CC=C(C=C5)F

Canonical SMILES

C1=CC=C2C(=C1)C(=C3C(=O)N(C(=S)S3)CC4=CC=C(C=C4)CC(=O)O)C(=O)N2CC5=CC=C(C=C5)F

Origin of Product

United States

Molecular Mechanism of Aanat Catalysis and Regulation

Catalytic Mechanism of Acetyl Transfer by AANAT

The catalytic activity of AANAT, the transfer of an acetyl group, follows a specific mechanism involving its substrates and key amino acid residues within its active site.

Acetyl-CoA Dependency and Ordered BiBi Ternary Complex Mechanism

AANAT catalyzes the transfer of the acetyl group from acetyl-CoA to the primary amine of a substrate, such as serotonin (B10506), producing CoA and the acetylated product (e.g., N-acetylserotonin). wikipedia.orgresearchgate.net This reaction is dependent on the presence of acetyl-CoA as the acetyl donor. wikipedia.orgwikipedia.org

Kinetic studies have shown that AANAT operates via an ordered BiBi ternary complex mechanism, also described as an ordered sequential mechanism. researchgate.netnih.govpnas.orggoogle.com In this mechanism, the substrates bind to the enzyme in a specific sequence. Acetyl-CoA binds to the free enzyme first, followed by the binding of the arylalkylamine substrate (like serotonin or tryptamine) to form a ternary complex. wikipedia.orgresearchgate.netnih.govpnas.orggoogle.com The chemical transfer of the acetyl group occurs within this ternary complex. pnas.org Products are then released sequentially. nih.gov

Evidence supporting this ordered binding includes experiments with dead-end inhibitors. For instance, desulfo-CoA, an analog of acetyl-CoA, is competitive with acetyl-CoA but noncompetitive with tryptamine (B22526), indicating that acetyl-CoA binding occurs before tryptamine. nih.govgoogle.com

Role of Specific Amino Acid Residues in Substrate Binding and Catalysis

The active site of AANAT, like other enzymes, is composed of specific amino acid residues that are critical for substrate binding and catalysis. unacademy.comkhanacademy.org These residues contribute to the enzyme's ability to orient substrates correctly and facilitate the chemical reaction.

Structural studies and site-directed mutagenesis have provided insights into the roles of particular amino acids. For example, conserved histidine residues at the bottom of a hydrophobic funnel leading to the active site have been suggested to act as general acid/base catalysts in the acetylation mechanism. researchgate.net Specifically, His122 has been implicated in deprotonating the amine substrate to initiate nucleophilic attack on the carbonyl carbon of acetyl-CoA. ebi.ac.uk While the role of Tyr168 in protonating the leaving CoA group has been suggested, the exact proton donor remains uncertain, with His120 also considered but potentially too distant based on crystallographic data. nih.govebi.ac.uk

The structural element known as Loop1, which is flexible, appears to undergo significant organizational changes upon substrate binding. ebi.ac.uk Pro64 within this loop has been shown to be crucial for efficient substrate recognition. ebi.ac.uk Subtle interactions between the substrate and active site amino acids can significantly impact catalytic efficiency. nih.gov

Post-Translational Regulation of AANAT Activity

AANAT activity is subject to significant post-translational regulation, which contributes to the rhythmic nature of melatonin (B1676174) production. Key regulatory mechanisms involve phosphorylation and interaction with 14-3-3 proteins, as well as proteasomal degradation.

Proteasomal Degradation and its Role in Regulating AANAT Levels

Proteasomal degradation is a key mechanism for regulating AANAT protein levels, contributing to the rapid decrease in AANAT activity observed under certain conditions, such as light exposure at night. ebi.ac.uknih.govoup.comumich.edu

Light exposure at night decreases AANAT protein abundance and activity, and this decrease is blocked by inhibitors of the proteasomal degradation pathway. oup.com Studies in various species, including fish and rats, support that proteasomal proteolysis is a conserved element in AANAT regulation in vertebrates. oup.comumich.edu

The interaction of phosphorylated AANAT with 14-3-3 proteins is thought to protect the enzyme from this degradation. pnas.orgpnas.orgnih.gov Conversely, disruption of the AANAT/14-3-3 complex, for instance, due to dephosphorylation, can lead to proteolytic degradation of the enzyme. nih.gov

Research suggests that AANAT degradation may occur via the N-end rule pathway of proteasomal proteolysis in rats, with the second amino acid, leucine (B10760876) (L2), identified as a key residue contributing to this process. umich.edunih.gov

Substrate Specificity and Broad Acetyltransferase Activity of AANAT

While AANAT is best known for its role in acetylating serotonin in melatonin biosynthesis, it exhibits broader substrate specificity towards various arylalkylamines. wikipedia.orgresearchgate.netplos.orgmdpi.com

In humans, besides serotonin, other endogenous substrates include trace amine neuromodulators like phenethylamine (B48288), tyramine, and tryptamine, leading to the formation of their respective N-acetylated products. wikipedia.org

AANAT can acetylate a diverse range of arylalkylamines, including indolethylamines and phenylethylamines. plos.orgmdpi.com Studies on human AANAT have shown that it has a broad recognition pattern, accepting compounds such as phenyl-, naphthyl-, benzothienyl-, or benzofuranyl-ethylamine derivatives as substrates. nih.gov While serotonin is a primary substrate, AANAT can also utilize other arylalkylamines with varying affinities. asm.org

Furthermore, AANAT has shown secondary alkyltransferase activity in addition to its primary acetyltransferase function. wikipedia.orgpnas.org This indicates a degree of functional plasticity within the enzyme's active site. pnas.org

Table 1: Key Amino Acid Residues Implicated in AANAT Function

Residue (Sheep AANAT)Proposed RoleReference
His122Initiates reaction by deprotonating amine substrate ebi.ac.uk
Tyr168Proposed proton donor to CoA anion nih.govebi.ac.uk
Pro64Crucial for efficient substrate recognition (within Loop1) ebi.ac.uk
Thr31Phosphorylation site for 14-3-3 binding nih.govpnas.orgpnas.orgfrontiersin.org
Ser205Phosphorylation site for 14-3-3 binding nih.govpnas.orgfrontiersin.org
Leu2 (Rat AANAT)Key residue for proteasomal degradation (N-end rule) umich.edunih.gov

Table 2: Substrates and Products of AANAT

Substrate (Amine)Acetyl DonorProduct (N-acetylated Amine)Coenzyme ProductReference
SerotoninAcetyl-CoAN-acetylserotoninCoA wikipedia.orgresearchgate.net
PhenethylamineAcetyl-CoAN-acetylphenethylamineCoA wikipedia.org
TyramineAcetyl-CoAN-acetyltyramineCoA wikipedia.org
TryptamineAcetyl-CoAN-acetyltryptamineCoA wikipedia.org
Various ArylalkylaminesAcetyl-CoAVarious N-acetylated ArylalkylaminesCoA plos.orgmdpi.comnih.gov

Primary Endogenous Substrates

AANAT primarily catalyzes the N-acetylation of various endogenous arylalkylamines. In humans, key endogenous substrates include specific trace amine neuromodulators in addition to serotonin wikipedia.org.

The primary chemical reaction catalyzed by AANAT involves acetyl-CoA and serotonin, producing CoA and N-acetylserotonin wikipedia.org. Beyond serotonin, other endogenous substrates for human AANAT include phenethylamine, tyramine, and tryptamine, which are converted into their respective N-acetylated forms: N-acetylphenethylamine, N-acetyltyramine, and N-acetyltryptamine wikipedia.org. Dopamine (B1211576) has also been identified as a substrate for AANAT in some species, such as fish researchgate.net. These trace amines are involved in various physiological processes wikipedia.orgfrontiersin.orgwikipedia.org.

The binding of substrates to AANAT follows a specific order. The acetyl transfer reaction catalyzed by AANAT obeys an ordered ternary-complex mechanism, where acetyl-CoA binds to the free enzyme before the arylalkylamine substrate binds to form a ternary complex wikipedia.org.

Here is a table listing the primary endogenous substrates discussed and their corresponding PubChem CIDs:

Compound NamePubChem CID
Serotonin5202 nih.gov
Phenethylamine1001 nih.gov
Tyramine5610 flybase.org
Tryptamine1150 nih.gov
Dopamine681 nih.gov

Secondary Alkyltransferase Activity and N-Haloacetyltryptamines as Substrates

In addition to its primary acetyltransferase activity, AANAT has also demonstrated a secondary alkyltransferase activity wikipedia.orgnih.gov. This secondary activity involves the transfer of an alkyl group rather than an acetyl group.

N-Haloacetyltryptamines have been developed and characterized as substrates for this alkyltransferase activity of AANAT wikipedia.orgnih.gov. These compounds can undergo a reaction with reduced CoA catalyzed by AANAT wikipedia.org. For instance, N-bromoacetyltryptamine (BAT) reacts with reduced CoA in the presence of AANAT, resulting in the formation of a tight-binding bisubstrate analog inhibitor wikipedia.org.

Interestingly, N-haloacetyltryptamines not only serve as substrates for the alkyltransferase activity but also act as potent in vitro inhibitors against AANAT's primary acetyltransferase activity, typically in the low micromolar range wikipedia.orgnih.gov. N-chloroacetyltryptamine, a type of N-haloacetyltryptamine, has been shown to be a potent inhibitor of intracellular melatonin production in pineal cell culture assays nih.gov.

Mechanistic studies on the alkyltransferase activity of AANAT have shown that this reaction follows a sequential, ternary complex mechanism, but with random substrate binding, in contrast to the ordered binding observed for acetyl transfer nih.govresearchgate.net. These studies have also highlighted the catalytic importance of an ionizable group with a pKa of approximately 7 in the alkyl transfer reaction nih.gov.

Aanat-IN-1, as a potent inhibitor of AANAT (IC50: 10 μM) medchemexpress.com, is a valuable tool for investigating these catalytic and regulatory mechanisms. Its interaction with AANAT, by inhibiting the enzyme's activity, can help researchers further understand the roles of AANAT and its various substrates in biological pathways.

Aanat in 1 As a Potent Aanat Inhibitor: Preclinical and Mechanistic Studies

Identification and Characterization of Aanat-IN-1 as an AANAT Inhibitor

This compound, also identified as compound 30, has been characterized as a potent inhibitor of AANAT, the key enzyme responsible for the synthesis of melatonin (B1676174). nih.gov Belonging to the rhodanine (B49660) indolinone class of compounds, this compound has demonstrated significant inhibitory activity against this enzyme. researchgate.net

Inhibition Mechanism of this compound

The inhibitory action of this compound is understood to be multifaceted, involving competitive inhibition and a predicted bisubstrate binding mode.

Competitive Inhibition Against Acetyl-CoA

Studies on the rhodanine indolinone scaffold, to which this compound belongs, have indicated a mechanism of competitive inhibition against Acetyl-CoA, one of the primary substrates of AANAT. researchgate.net This mode of action suggests that this compound vies with Acetyl-CoA for binding to the active site of the enzyme, thereby hindering the natural catalytic process.

Predicted Bisubstrate Inhibitor Binding Mode

Further elucidating its mechanism, this compound is predicted to function as a bisubstrate inhibitor. This model suggests that the compound simultaneously occupies the binding sites of both of AANAT's substrates: the arylalkylamine (like serotonin) and Acetyl-CoA. Molecular dynamics simulations of compound 30 within the AANAT active site support this hypothesis, indicating specific interactions with key amino acid residues. nih.govresearchgate.net This dual occupancy effectively blocks the enzyme's ability to bind its natural substrates and carry out the acetylation reaction.

In Vitro Studies of this compound Activity

The inhibitory potential of this compound has been quantified and observed in various in vitro settings.

Enzymatic Inhibition Assays (e.g., IC50 Determination)

Enzymatic assays have been crucial in quantifying the potency of this compound. These tests have determined its half-maximal inhibitory concentration (IC50), which is a measure of the concentration of the inhibitor required to reduce the enzyme's activity by 50%.

Compound IC50 (µM)
This compound (compound 30) 10

Cellular Melatonin Production Modulation in Pineal Cells

While direct experimental data on the specific effect of this compound on melatonin production in pineal cells is not yet available in the reviewed literature, the broader class of rhodanine indolinone inhibitors has been shown to be effective in blocking melatonin production in cellular assays. researchgate.net Given that this compound is a potent inhibitor of the AANAT enzyme, it is highly anticipated that it would correspondingly modulate, and specifically decrease, melatonin synthesis in pineal cells. Further cellular studies are warranted to confirm this expected activity.

AANAT Inhibitors and Related Research Compounds

The quest for effective AANAT inhibitors has led to the exploration of several classes of chemical compounds. These inhibitors are designed to interfere with the enzyme's ability to catalyze the conversion of serotonin (B10506) to N-acetylserotonin, the penultimate step in melatonin production. nih.govnih.gov Current research has highlighted challenges in developing inhibitors with optimal potency, cell permeability, and selectivity. nih.govnih.gov

This compound, also known as compound 30 in some studies, is a notable inhibitor with a rhodanine-indolinone core structure. nih.govmedchemexpress.com It has demonstrated potent inhibition of AANAT with an IC50 value of 10μM. medchemexpress.com The development of this compound is part of a broader effort to optimize this class of compounds by modifying their structure to enhance their inhibitory activity. nih.gov Research in this area has utilized X-ray crystal-based models to guide these structural modifications. nih.gov

CompoundIC50Core Structure
This compound10μMRhodanine-indolinone

Peptide-Based Inhibitors

Peptide-based inhibitors represent one of the approaches to targeting AANAT. These inhibitors are often derived from the natural substrates or binding partners of the enzyme. While they can offer high selectivity due to their specific interactions with the enzyme's active site, they often face challenges such as poor cell permeability and susceptibility to degradation by proteases. These limitations can hinder their in vivo efficacy.

Bisubstrate Analogs of AANAT

Bisubstrate analogs are designed to mimic the ternary complex formed by AANAT, its substrate (an arylalkylamine like serotonin), and its co-substrate (acetyl-CoA). wikipedia.org By linking structural features of both substrates into a single molecule, these analogs can bind to the enzyme's active site with high affinity and specificity. The first bisubstrate analog, which connects tryptamine (B22526) and Coenzyme A (CoA) through an acetyl bridge, was shown to be a very potent and specific inhibitor of AANAT. wikipedia.org While highly effective in vitro, the charged nature of these molecules often results in poor cell permeability, limiting their application in cellular or in vivo studies. nih.gov

N-Haloacetylated Derivatives as Inhibitors

N-haloacetylated derivatives, such as N-haloacetyltryptamines, constitute another class of potent AANAT inhibitors. wikipedia.org These compounds can act as substrates for AANAT's secondary alkyltransferase activity. wikipedia.org A notable example is N-bromoacetyltryptamine (BAT), which is a cell-permeable compound that can be converted within the cell into a tight-binding bisubstrate analog inhibitor. nih.govwikipedia.org This in situ synthesis of the active inhibitor is a clever strategy to overcome the permeability issues associated with pre-formed bisubstrate analogs. AANAT catalyzes the reaction between BAT and reduced CoA, leading to the formation of a potent inhibitor that effectively blocks the enzyme's acetyltransferase activity. wikipedia.org

Computational and Structural Biology Approaches in Aanat Inhibitor Research

Structure-Based Drug Design (SBDD) and Virtual Screening for AANAT Inhibitors

Structure-Based Drug Design (SBDD) is a powerful strategy that utilizes the known 3D structure of a biological target to design new inhibitors. nih.gov For AANAT, SBDD has been instrumental in identifying novel chemical scaffolds. A key component of SBDD is virtual screening (VS), a computational technique used to search large libraries of small molecules to identify those that are most likely to bind to the drug target. scirp.orgmdpi.com

In a significant effort to find new AANAT inhibitors, a structure-based computational approach was employed to screen approximately 1.2 million compounds. nih.govacs.org This high-throughput docking campaign targeted the active site of AANAT using existing X-ray crystal structures. nih.gov For this screening, researchers utilized three high-resolution liganded structures of AANAT (PDB codes: 1CJW, 1KUV, and 1KUX), as the unliganded (apo) structure shows significant conformational changes in the active site upon inhibitor binding. nih.gov

From the initial large-scale screening, 241 compounds were selected for experimental testing. nih.govacs.org This process successfully identified a promising class of inhibitors characterized by a rhodanine (B49660) scaffold. nih.gov These compounds, including Aanat-IN-1, demonstrated low micromolar competitive inhibition against acetyl-CoA (AcCoA) and were effective in blocking melatonin (B1676174) production in pineal cells. nih.govacs.org The success of this virtual screening campaign highlights the feasibility of using computational methods to discover novel, drug-like, and selective AANAT inhibitors. nih.gov

Table 1: Summary of a Virtual Screening Campaign for AANAT Inhibitors nih.gov
ParameterDetails
Screening Method3D High-Throughput Docking (Virtual Screening)
Target ProteinAralkylamine N-acetyltransferase (AANAT)
Compound Library Size~1.2 million compounds
Compounds Tested241
Primary Screen Hits (>40% inhibition at 100 µM)23
Identified Scaffold ClassRhodanine-containing compounds

Molecular Docking and Ligand-Binding Analysis of AANAT Inhibitors

Molecular docking is a computational method that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. nih.gov It is used to forecast the binding mode and affinity of small molecule inhibitors within the active site of a target protein like AANAT. scirp.orgbiomedpharmajournal.org This analysis provides critical insights into the intermolecular interactions, such as hydrogen bonds and hydrophobic contacts, that stabilize the enzyme-inhibitor complex. nih.gov

For AANAT, docking studies have been crucial in understanding how inhibitors like this compound, which belongs to the rhodanine indolinone class, interact with the enzyme. nih.gov These compounds are predicted to function as bisubstrate inhibitors, concurrently occupying the binding sites for both AcCoA and serotonin (B10506). nih.govacs.org Molecular dynamics (MD) simulations and docking models have been used to evaluate the binding modes of these inhibitors. nih.govnih.gov

Analysis of a representative rhodanine-based inhibitor predicted that its p-fluorophenyl group docks into the serotonin binding pocket, while the indolinone moiety fills the remainder of this hydrophobic space. nih.gov The model also showed that a carbonyl group on the thiazolidone (rhodanine) ring forms a hydrogen bond with the side chain of a key amino acid, Tyrosine 168 (Y168). nih.gov The aliphatic linker part of the molecule spans the AcCoA binding site, where a terminal carboxylate group is anchored by hydrogen bonds. nih.gov This detailed ligand-binding analysis, made possible by molecular docking, is essential for the rational optimization of inhibitor potency and selectivity. nih.gov

Table 2: Predicted Key Interactions for a Rhodanine-Based AANAT Inhibitor nih.gov
Inhibitor MoietyBinding Site PocketKey Interaction(s)
p-Fluorophenyl groupSerotonin pocketHydrophobic interactions
Indolinone moietySerotonin pocketHydrophobic interactions
Thiazolidone (Rhodanine) carbonylActive siteHydrogen bond with Y168
Carboxylate group on linkerAcetyl-CoA pocketHydrogen bonding

Quantitative Structure-Activity Relationship (QSAR) Studies for AANAT Inhibitors

Quantitative Structure-Activity Relationship (QSAR) studies are computational modeling methods that aim to find a statistical relationship between the chemical structure of a series of compounds and their biological activity. benthamscience.comuni-bonn.de By developing mathematical models, QSAR can predict the activity of new, untested compounds and guide the design of more potent inhibitors.

For inhibitors related to this compound, specifically those containing the rhodanine scaffold, QSAR studies have been employed to understand the structural requirements for their biological effects. benthamscience.comresearchgate.net Although specific QSAR models for AANAT inhibition by rhodanine indolinones are not extensively detailed in the provided context, the general approach involves analyzing a series of related compounds to identify key molecular descriptors that correlate with their inhibitory potency. benthamscience.com These descriptors can be electronic (e.g., charge distribution), steric (e.g., molecular shape and size), or hydrophobic in nature.

For example, a QSAR study on a series of rhodanine derivatives for a different target revealed that the presence of atoms with higher polarizability in the outer regions of the molecule was important for activity. benthamscience.comuni-bonn.de Such findings, derived from QSAR models, help researchers to prioritize which structural modifications are most likely to improve the desired biological activity, thereby streamlining the optimization process for lead compounds like this compound. benthamscience.com

Analysis of AANAT Protein Structure and Binding Pockets

The enzyme's active site is composed of two distinct but connected binding pockets that accommodate its two substrates, AcCoA and an arylalkylamine like serotonin. nih.gov

The Acetyl-CoA Binding Site: This site is characterized by two main elements. The first is a P-loop, whose backbone amides interact with the pyrophosphate group of AcCoA. The second is a V-shaped cavity formed between two parallel β-strands. nih.gov

The Serotonin Binding Site: Arylalkylamines bind in a funnel-shaped pocket created by three flexible protein loops. researchgate.net Aromatic residues within this pocket make contact with the aromatic ring of the substrate. This pocket is relatively floppy and undergoes conformational changes upon AcCoA binding, a crucial aspect for the sequential binding mechanism of the enzyme. researchgate.netnih.gov

The design of bisubstrate inhibitors, such as the class this compound belongs to, explicitly exploits this dual-pocket architecture. nih.gov These inhibitors are designed to be large enough to span both the serotonin and AcCoA binding sites simultaneously, thereby achieving high affinity and potency. nih.govacs.org The ability to map these binding pockets in detail allows for the rational design of molecules with specific interactions that can enhance inhibitory activity. drugdiscoverynews.com

Research Methodologies for Investigating Aanat and Its Inhibitors

Biochemical Assays for AANAT Activity

Biochemical assays are fundamental tools for quantifying AANAT enzymatic activity and evaluating the potency of potential inhibitors. These assays typically measure the rate of conversion of substrates, such as serotonin (B10506) or tryptamine (B22526), and acetyl coenzyme A (AcCoA), into acetylated products and coenzyme A (CoASH). mdpi.comiopan.pl

A colorimetric assay can be used to measure AANAT activity by quantifying the CoASH generated during the acetyl transfer reaction. This method is based on the detection of free thiol groups in CoASH. mdpi.com

Radioenzymatic Measurement of AANAT Activity

The radioenzymatic assay is a highly sensitive method for measuring AANAT activity. nih.gov This technique typically involves the use of a radioactive form of acetyl coenzyme A, such as [14C]-acetyl CoA. mdpi.comnih.govmdpi.comusp.br The enzyme reaction is carried out in the presence of the radioactive acetyl donor and an arylalkylamine substrate like tryptamine or serotonin. mdpi.commdpi.comusp.br After a defined incubation period, the reaction is stopped, and the radioactive acetylated product is extracted, often into an organic solvent like chloroform. mdpi.commdpi.comusp.br The amount of radioactivity in the organic phase, corresponding to the formed product, is then measured, providing a quantitative assessment of AANAT activity. mdpi.commdpi.com This method has been successfully applied to measure AANAT activity in various tissues, including the pineal gland. nih.govmdpi.comusp.br

For example, a radioenzymatic assay protocol involves incubating tissue homogenate with [1-14C] acetyl coenzyme A and tryptamine hydrochloride. The reaction is stopped by adding chloroform, and the organic phase containing the product, N-[3H]-acetyltryptamine, is extracted and washed before radioactivity measurement. mdpi.commdpi.com

Kinetic Analysis of AANAT Catalysis

Kinetic analysis is crucial for understanding the mechanism of AANAT catalysis and characterizing the interaction of inhibitors with the enzyme. This involves determining kinetic parameters such as the Michaelis constant (Km), which reflects the enzyme's affinity for its substrate, and the maximum reaction velocity (Vmax). mdpi.com For inhibitors, kinetic analysis helps determine the type of inhibition (e.g., competitive, non-competitive, uncompetitive) and the inhibition constant (Ki or IC50), which indicates the inhibitor's potency. nih.govpnas.orgnih.govnih.gov

Studies have shown that AANAT follows an ordered BiBi kinetic mechanism, where acetyl-CoA binds to the enzyme before the arylalkylamine substrate (like serotonin or tryptamine), and the products are released in a specific order. pnas.orgnih.govmdpi.comnih.gov Kinetic analysis using varying substrate and inhibitor concentrations allows for the determination of apparent Km and Ki values. pnas.orgnih.govmdpi.com

For instance, kinetic analysis of AANAT has confirmed an ordered BiBi ternary complex mechanism. nih.govnih.gov Experiments using dead-end inhibitors like desulfo-CoA (competitive versus acetyl-CoA, noncompetitive versus tryptamine) and tryptophol (B1683683) (competitive versus tryptamine, uncompetitive versus acetyl-CoA) have supported the ordered binding mechanism where acetyl-CoA binds first. nih.gov

Detailed kinetic analysis can also reveal time-dependent inhibition and provide insights into the mechanism of action of certain inhibitors, such as those that act as bisubstrate analogs. pnas.orgnih.gov

Cell-Based Assays

Cell-based assays provide a more physiologically relevant context for studying AANAT activity and the effects of inhibitors compared to purely biochemical assays. These assays are performed using intact cells that express AANAT, allowing for the evaluation of compound permeability and intracellular activity.

Use of Pineal Cells for Melatonin (B1676174) Production Studies

Pinealocytes, the primary melatonin-producing cells in the pineal gland, are widely used in cell-based assays to study AANAT activity and the impact of regulatory factors and inhibitors on melatonin biosynthesis. scielo.brnih.govpnas.orgpnas.org In these assays, pineal cells are cultured and stimulated to produce melatonin, typically by agents that increase intracellular cAMP levels, such as norepinephrine (B1679862) or forskolin. nih.govpnas.orgpnas.org The amount of melatonin produced and secreted into the culture medium is then measured, often using techniques like liquid chromatography-mass spectrometry or radioimmunoassay. nih.govpnas.orgresearchgate.net

The effect of AANAT inhibitors can be evaluated by adding the compounds to the culture medium and observing a reduction in melatonin production. nih.govpnas.org Dose-response experiments in pineal cells can yield IC50 values for the inhibition of melatonin biosynthesis, providing a measure of the inhibitor's potency in a cellular context. nih.govpnas.org

For example, rat pinealocytes have been used to evaluate the ability of compounds to inhibit melatonin biosynthesis. Cells are treated with the potential inhibitor followed by stimulation with norepinephrine. Secreted melatonin is then quantified. nih.govpnas.org This type of assay can demonstrate dose-dependent inhibition of melatonin production by AANAT inhibitors. nih.gov

In Vitro Evaluation of Biological Activity

Beyond pineal cells, other cell lines expressing AANAT can be used for in vitro evaluation of biological activity. These assays can help assess the effect of AANAT inhibitors on various cellular processes influenced by melatonin or N-acetylserotonin. Assays can also be developed to directly measure AANAT activity within cell lysates or intact cells using appropriate substrates and detection methods. researchgate.net

In vitro assays are also used for high-throughput screening of compound libraries to identify potential AANAT inhibitors. nih.gov These screens can utilize fluorescence-based or other detection methods coupled to the enzymatic reaction. nih.govacs.org

Data from in vitro evaluation can include IC50 values for enzyme inhibition in cell lysates or intact cells, as well as effects on downstream biological markers. nih.govpnas.org

Compound Class (Example)Assay TypeIC50 / Ki Value (Example)Reference
Rhodanine (B49660) scaffoldCell-based (pineal)~100 μM (IC50) nih.gov
Bisubstrate analogBiochemical (in vitro)90 nM (Ki) nih.gov
N-bromoacetyltryptaminePineal cell culture~500 nM (IC50) pnas.org

Genetic and Molecular Biology Techniques

Genetic and molecular biology techniques are essential for studying AANAT gene expression, protein levels, and the impact of genetic variations or manipulations on enzyme activity. These methods provide insights into the regulation of AANAT synthesis and function.

Techniques such as quantitative PCR (qPCR) can be used to measure AANAT mRNA levels, reflecting transcriptional regulation. iopan.plresearchgate.net Western blotting allows for the detection and quantification of AANAT protein levels. nih.govresearchgate.net Cloning and expression of AANAT cDNA in various cell lines (e.g., COS7 cells) are used to produce recombinant enzyme for biochemical studies and to develop cell-based assay systems. pnas.orgresearchgate.net Site-directed mutagenesis can be employed to study the role of specific amino acid residues in AANAT catalytic activity or inhibitor binding. mdpi.com

Genetic approaches can also involve studying the effects of AANAT gene knockout or knockdown in model organisms to understand its physiological roles. mdpi.com Furthermore, techniques like immunocytochemistry can visualize AANAT protein localization within cells. researchgate.net

Molecular docking and virtual screening are computational techniques used to predict the binding affinity and mode of interaction of potential inhibitors with the AANAT enzyme based on its known or modeled three-dimensional structure. nih.govissaasphil.orgscirp.orgresearchgate.net These methods can help identify promising inhibitor candidates for experimental testing. nih.govissaasphil.orgscirp.orgresearchgate.net

Gene Cloning and Expression of AANAT

Gene cloning and expression are fundamental techniques used to isolate the DNA sequence encoding AANAT and produce the protein in a controlled environment. Cloning the aanat gene allows researchers to study its sequence, structure, and regulatory elements. For instance, studies have involved cloning aanat1 and aanat2 genes in species like chum salmon to measure their mRNA levels in different tissues and developmental stages. frontiersin.org Human AANAT cDNA has also been cloned, leading to the characterization of the human gene and the realization that AANAT represents a unique gene family. researchgate.net The cloned AANAT gene can then be inserted into expression vectors to produce recombinant AANAT protein in various host systems, such as cell lines or transgenic organisms. tandfonline.com Overexpression of AANAT through gene transfer has been used to study its effects on melatonin production in transgenic animals and plants. tandfonline.com This process typically involves blasting the sequenced AANAT gene with databases like NCBI to confirm homology and then digesting and cloning the correct PCR products into an expression vector. tandfonline.com

Mutagenesis Studies to Elucidate AANAT Function

Mutagenesis studies involve introducing specific changes into the aanat gene sequence to alter the resulting protein's amino acid sequence. This allows researchers to investigate the role of specific amino acids or protein domains in AANAT function, catalytic activity, and regulation. For example, site-directed mutagenesis has been used to probe the functional properties of catalytic residues like His-120, His-122, and Tyr-168 in AANAT, demonstrating their contributions to the acetyltransferase chemical step. nih.gov Mutagenesis analysis has also helped identify residues involved in AANAT protein degradation pathways, such as the leucine (B10760876) at the N-terminus which appears to be key for proteasomal proteolysis via the N-end rule pathway. nih.gov Studies on AANAT mutants, such as H122Q, H120Q, and Y168F, combined with kinetic measurements and crystallographic studies, provide insights into the structural conformations related to AANAT's distinct catalytic reactions. nih.gov

Gene Duplication and Loss Analysis in Evolutionary Studies

Analyzing gene duplication and loss events of the aanat gene across different species provides valuable information about the evolutionary history of AANAT and how its function has adapted in various lineages. The aanat gene has undergone duplication and inactivation during evolution in different animal taxa. mdpi.com Evolutionary genomics studies have revealed multiple functions of AANAT in fish, where copy number variations are a result of gene duplication and whole-genome duplication events followed by gene loss. frontiersin.org Teleosts, for instance, have experienced an additional genome duplication event, leading to multiple aanat genes (e.g., aanat1a, aanat1b, and aanat2), while other vertebrates typically have a single form. frontiersin.orgmdpi.comfrontiersin.org The retention or loss of specific aanat duplicates in different fish lineages suggests adaptation to environmental pressures. frontiersin.orgmdpi.com In mammals, while generally having a single copy, independent duplications have been observed in certain lineages, potentially linked to adapting to increased climate seasonality. nih.govoup.com Conversely, independent inactivating mutations or deletions of the aanat locus have been identified in pineal-deficient clades, suggesting a link between AANAT loss and adaptations like underwater sleep or body temperature maintenance. nih.govoup.com

Advanced Analytical Techniques

Advanced analytical techniques are essential for the precise measurement and identification of AANAT, its substrates, products, and related monoamines, as well as for quantifying AANAT protein levels.

High Performance Liquid Chromatography - Mass Spectrometry (HPLC-MS) for Monoamine Measurement

High Performance Liquid Chromatography - Mass Spectrometry (HPLC-MS), including its tandem version (HPLC-MS/MS), is a powerful technique used to separate, identify, and quantify monoamines and their metabolites. This is particularly relevant in AANAT research as AANAT acetylates monoamines like serotonin to produce N-acetylserotonin, a precursor to melatonin. HPLC-MS/MS methods have been developed for the simultaneous determination of various monoamines and related metabolites in biological samples. mdpi.com This technique offers high sensitivity and specificity, making it suitable for analyzing complex biological matrices. mdpi.comnih.gov While the provided search results specifically mention the use of HPLC-MS for assaying monoamine oxidase (MAO) activity and analyzing antidepressants which modulate monoamine levels, the principle of using HPLC-MS for separating and detecting monoamines is directly applicable to studying AANAT activity by measuring changes in substrate (e.g., serotonin) and product (e.g., N-acetylserotonin) concentrations. nih.govnih.gov LC-MS/MS has been used to measure serotonin and kynurenine (B1673888) metabolites in research related to AANAT activity. biorxiv.org

ELISA Kits for AANAT Concentration Determination

Enzyme-Linked Immunosorbent Assay (ELISA) kits are commonly used for the quantitative determination of AANAT protein concentration in various biological samples, such as tissue homogenates, cell lysates, and other biological fluids. elkbiotech.comcloud-clone.comantibodies.comreddotbiotech.com These kits typically employ a sandwich ELISA format, where an antibody specific to AANAT is pre-coated onto a microtiter plate. elkbiotech.comcloud-clone.comantibodies.comreddotbiotech.com Samples containing AANAT are added and bind to the immobilized antibody. elkbiotech.comantibodies.comreddotbiotech.com A biotin-conjugated antibody specific to AANAT is then added, followed by an avidin- Horseradish Peroxidase (HRP) conjugate. elkbiotech.comcloud-clone.comantibodies.comreddotbiotech.com The addition of a substrate, such as TMB, results in a colored product whose intensity is proportional to the amount of AANAT captured in the wells. elkbiotech.comcloud-clone.comantibodies.comreddotbiotech.com The optical density is measured spectrophotometrically at 450nm, and the AANAT concentration is determined by comparing the sample's absorbance to a standard curve. elkbiotech.comcloud-clone.comantibodies.comreddotbiotech.com ELISA kits for AANAT are available for different species, including human and cow, with specified detection ranges and sensitivities. elkbiotech.comantibodies.comreddotbiotech.comabbexa.com

Broader Implications and Future Research Directions of Aanat Inhibitor Studies

AANAT Modulation in Circadian Biology Research

AANAT is central to the regulation of circadian rhythms through its control of melatonin (B1676174) synthesis. pnas.orgwikipedia.orgnih.govarvojournals.org The enzyme's activity exhibits a significant daily rhythm, being high at night and low during the day, which drives the corresponding fluctuations in melatonin levels. pnas.orgwikipedia.orgarvojournals.org Light exposure can inhibit this rhythm by affecting AANAT activity and stability. arvojournals.orgtandfonline.comnih.gov

Modulating AANAT activity through inhibitors like Aanat-IN-1 provides a tool to investigate the precise role of melatonin in maintaining circadian cycles and its influence on various physiological processes that follow a circadian pattern. pnas.orgontosight.ai Research using AANAT inhibitors can help to further understand how the circadian oscillator is coupled to melatonin synthesis and the downstream effects of altered melatonin levels. arvojournals.org Studies in different organisms, including vertebrates and invertebrates, highlight the conserved, yet sometimes diversified, role of AANAT in circadian regulation. frontiersin.orgfrontiersin.org

Potential Research Applications Beyond Melatonin Regulation

Beyond its well-established role in melatonin synthesis, AANAT is increasingly recognized for its potential involvement in other biological pathways. nih.govfrontiersin.orgresearchgate.netmdpi.com Investigating these additional roles is a significant area of future research.

Role in Dopamine (B1211576) Metabolism and Amine Detoxification

AANAT has been implicated in the acetylation of various arylalkylamines, including neurotransmitters like dopamine. nih.govfrontiersin.orgwikipedia.orgresearchgate.netmdpi.com This acetylation can serve to inactivate these amines or prepare them for further metabolism or excretion, suggesting a role for AANAT in amine detoxification. nih.govresearchgate.netmdpi.comnih.govpnas.org

Studies, particularly in fish and insects, have provided evidence for AANAT's function in acetylating dopamine and other biogenic amines. nih.govfrontiersin.orgresearchgate.netmdpi.comnih.govresearchgate.net This function may be particularly important in tissues where monoamine oxidase (MAO) activity is limited. nih.govresearchgate.netscirp.org The acetylation of dopamine by AANAT could potentially influence dopamine levels and signaling, or contribute to the synthesis of novel bioactive molecules. mdpi.com Research using AANAT inhibitors could help elucidate the extent of AANAT's contribution to dopamine metabolism and amine detoxification in different tissues and species. nih.gov

Investigation of AANAT in Neuroendocrine Systems and Behavior

AANAT's presence in tissues beyond the pineal gland and retina, including the brain and digestive tract, suggests potential roles in neuroendocrine systems and the regulation of behavior. nih.govresearchgate.netmdpi.comnih.gov The interplay between circadian rhythms, melatonin, and various neuroendocrine axes is complex, and AANAT, as a key regulator of melatonin, is likely involved in these interactions. spandidos-publications.comnih.gov

Studies have indicated that AANAT activity can be influenced by various neuronal signals and intracellular messengers like cAMP and calcium, highlighting its integration within neural signaling pathways. arvojournals.orgnih.gov Furthermore, research in model organisms like Drosophila suggests a role for AANAT in regulating sleep homeostasis, potentially through its effects on monoamine levels in the brain. elifesciences.org Inhibitors of AANAT could serve as valuable tools to dissect the specific contributions of AANAT-mediated processes to neuroendocrine function and complex behaviors. pnas.orgnih.gov

Development of AANAT Inhibitors as Tools for Basic Science Research

The development of potent, selective, and cell-permeable AANAT inhibitors is essential for advancing basic science research into AANAT's diverse functions. pnas.orgnih.govnih.gov While some AANAT inhibitors have been reported, challenges remain in achieving optimal potency, selectivity, and pharmacokinetic properties for in vivo studies. pnas.orgnih.govnih.gov

This compound, with its reported inhibitory activity, represents a compound that can be utilized in research to probe AANAT's roles. medchemexpress.com The design and synthesis of new AANAT inhibitors, guided by structural information and computational approaches, are ongoing efforts aimed at generating improved research tools. nih.govresearchgate.netnih.gov These inhibitors can be used in various experimental settings, including in vitro enzymatic assays, cell culture studies, and potentially in vivo models, to investigate the consequences of AANAT inhibition on melatonin production, amine metabolism, and downstream physiological effects. pnas.orgnih.govnih.gov

Unexplored Aspects of AANAT Regulation and Function

Despite significant research, several aspects of AANAT regulation and function remain to be fully explored. This includes the detailed mechanisms underlying its transcriptional and post-translational regulation in different tissues and in response to various stimuli. wikipedia.orgtandfonline.comnih.gov The role of AANAT in extra-pineal tissues and its potential interactions with other enzymes and proteins are also areas requiring further investigation. nih.govresearchgate.netmdpi.com

For instance, the precise substrates of AANAT in different cellular contexts, beyond serotonin (B10506) and dopamine, warrant further identification. frontiersin.orgwikipedia.orgmdpi.com Understanding the functional differences between AANAT isoforms, particularly in species with multiple aanat genes like fish, presents another area of ongoing research. nih.govfrontiersin.orgmdpi.com AANAT inhibitors can be instrumental in dissecting these complex regulatory networks and identifying novel functions of the enzyme.

Integration of Multi-Omics Data in AANAT Research

The advent of multi-omics technologies (genomics, transcriptomics, proteomics, metabolomics) offers powerful approaches to gain a more comprehensive understanding of AANAT's role within biological systems. frontiersin.orgmdpi.comcancerbiomed.orgarxiv.orgnih.gov Integrating data from different omics layers can reveal complex interactions and regulatory pathways involving AANAT that might not be apparent from single-omics studies. frontiersin.orgmdpi.comarxiv.orgnih.gov

For example, transcriptomic data can provide insights into the regulation of aanat gene expression, while proteomic data can reveal AANAT protein levels and post-translational modifications. tandfonline.com Metabolomic data can help identify the substrates and products of AANAT activity and assess the impact of AANAT inhibition on metabolic pathways, including those related to dopamine and other amines. frontiersin.orgwikipedia.orgresearchgate.net The integration of these diverse datasets, potentially combined with computational modeling and artificial intelligence techniques, can facilitate the identification of novel AANAT functions, regulatory mechanisms, and its involvement in various physiological and pathophysiological processes. frontiersin.orgcancerbiomed.orgarxiv.orgnih.gov

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.